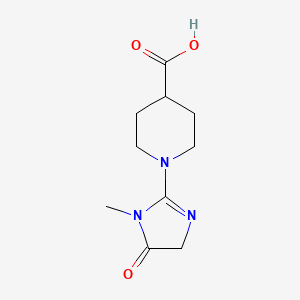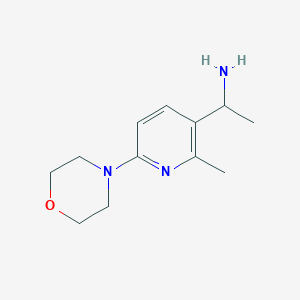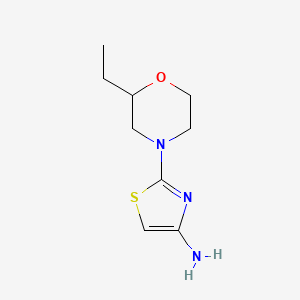
2-(2-Ethylmorpholino)thiazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Ethylmorpholino)thiazol-4-amine is a heterocyclic compound that contains both a thiazole ring and a morpholine ring. The thiazole ring is a five-membered ring containing both sulfur and nitrogen atoms, while the morpholine ring is a six-membered ring containing both oxygen and nitrogen atoms. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethylmorpholino)thiazol-4-amine typically involves the reaction of ethylmorpholine with a thiazole derivative. One common method involves the reaction of ethylmorpholine with 2-bromo-4-aminothiazole in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent, such as dimethylformamide (DMF), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
2-(2-Ethylmorpholino)thiazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace a leaving group on the ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced derivatives of the thiazole ring.
Substitution: Substituted thiazole derivatives with various functional groups.
科学的研究の応用
2-(2-Ethylmorpholino)thiazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-(2-Ethylmorpholino)thiazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological activity being investigated.
類似化合物との比較
Similar Compounds
2-Aminothiazole: A simpler thiazole derivative with similar biological activities.
2-(2-Morpholino)thiazol-4-amine: A compound with a similar structure but without the ethyl group on the morpholine ring.
2-(2-Piperidino)thiazol-4-amine: A related compound with a piperidine ring instead of a morpholine ring.
Uniqueness
2-(2-Ethylmorpholino)thiazol-4-amine is unique due to the presence of both the ethylmorpholine and thiazole rings, which may confer distinct biological activities and chemical properties compared to other similar compounds. The combination of these two rings in a single molecule can result in enhanced interactions with biological targets and improved pharmacological profiles.
特性
分子式 |
C9H15N3OS |
|---|---|
分子量 |
213.30 g/mol |
IUPAC名 |
2-(2-ethylmorpholin-4-yl)-1,3-thiazol-4-amine |
InChI |
InChI=1S/C9H15N3OS/c1-2-7-5-12(3-4-13-7)9-11-8(10)6-14-9/h6-7H,2-5,10H2,1H3 |
InChIキー |
UPMNBJNFWZYQKL-UHFFFAOYSA-N |
正規SMILES |
CCC1CN(CCO1)C2=NC(=CS2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


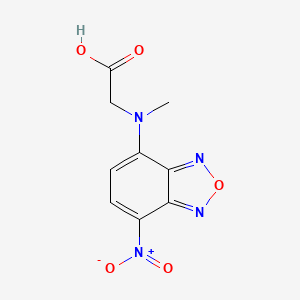
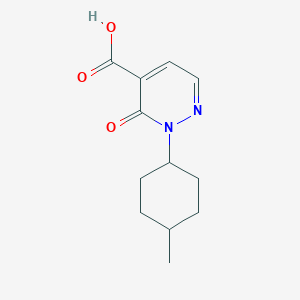

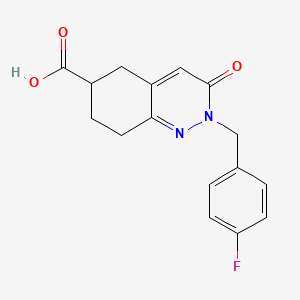

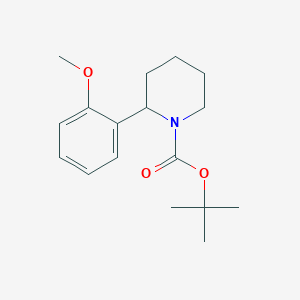
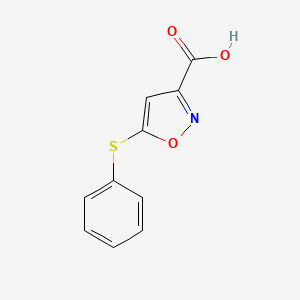
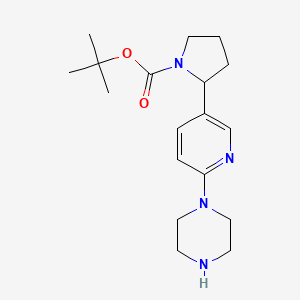
![6-(Piperazin-1-ylsulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B11801032.png)
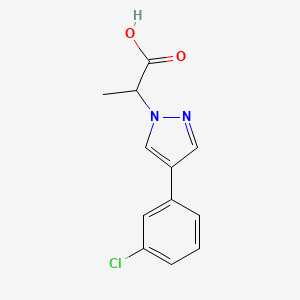
![Methyl 5-nitro-2-phenylbenzo[d]oxazole-7-carboxylate](/img/structure/B11801040.png)
